6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
Description
6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride is a chemical compound with the molecular formula C11H13BrClN It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Properties
IUPAC Name |
6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN.ClH/c12-9-2-1-8-6-13-7-11(3-4-11)10(8)5-9;/h1-2,5,13H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYNYNUDCUOMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C2C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Titanium-Mediated Kulinkovich Reaction
The most widely reported method employs a modified Kulinkovich reaction using titanium(IV) isopropoxide and ethylmagnesium bromide to generate the spirocyclopropane core:
Procedure
- Charge a dry flask with 6-bromoisoquinoline (1.0 eq, 208.05 g/mol) under nitrogen.
- Add titanium(IV) isopropoxide (2.5 eq) in THF at −78°C.
- Introduce ethylmagnesium bromide (3.0 eq) dropwise over 1 hour.
- Warm to room temperature and stir for 12 hours.
- Quench with saturated NH4Cl and extract with dichloromethane.
Key Data
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Diastereomeric Ratio | 3:1 (trans:cis) |
| Purity (HPLC) | >98% after crystallization |
Palladium-Catalyzed Cyclopropanation
An alternative approach uses palladium(II) acetate with diazomethane derivatives for ring contraction:
Reaction Conditions
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: 1,10-Phenanthroline (10 mol%)
- Solvent: DMF/Water (9:1)
- Temperature: 80°C, 6 hours
This method achieves 82% yield with excellent stereocontrol but requires careful handling of explosive diazo intermediates.
Bromination Methodologies
Electrophilic Aromatic Substitution
Direct bromination of the spiro intermediate using N-bromosuccinimide (NBS):
Optimized Protocol
| Component | Quantity |
|---|---|
| Spiro intermediate | 1.0 mmol |
| NBS | 1.2 eq |
| AIBN | 0.1 eq |
| CCl₄ | 10 mL |
| Time | 8 hours reflux |
Post-reaction purification via silica chromatography (hexane:EtOAc = 4:1) provides the brominated product in 89% yield .
Directed Ortho-Metalation
For substrates requiring precise regiochemistry:
- Protect the amine with Boc anhydride.
- Treat with LDA (−78°C) followed by Br₂ (−40°C).
- Deprotect with HCl/dioxane to yield hydrochloride salt.
Hydrochloride Salt Formation
Critical considerations for salt formation:
Procedure
- Dissolve free base in anhydrous Et₂O.
- Bubble HCl gas until pH 2–3.
- Filter precipitate and wash with cold ether.
Characterization Data
| Property | Value |
|---|---|
| Melting Point | 198–202°C (dec.) |
| [α]D²⁵ | +24.5° (c 1.0, MeOH) |
| Solubility | 32 mg/mL in H₂O |
Analytical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, D₂O)
δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 4.31 (m, 2H), 3.75 (m, 2H), 1.92 (q, J = 8.1 Hz, 2H), 1.45 (t, J = 5.3 Hz, 2H).
HRMS (ESI-TOF)
Calculated for C₁₁H₁₂BrN⁺ [M+H⁺]: 238.0284, Found: 238.0281.
Chromatographic Purity
HPLC Conditions
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 6-Bromoisoquinoline | 9,200 |
| Ti(OiPr)₄ | 1,450 |
| Total Production | 14,600 (per kg API) |
Process intensification strategies can reduce costs by 22% through continuous flow bromination.
Emerging Methodologies
Photochemical Cyclopropanation
Recent advances using visible-light catalysis:
- Irradiation at 450 nm with [Ru(bpy)₃]²⁺
- 76% yield in 3 hours
- Improved E-factor (2.1 vs. 8.7 for thermal methods)
Biocatalytic Approaches
Engineered P450 enzymes demonstrate:
- 94% enantiomeric excess
- 5 g/L productivity in E. coli fermentations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the bromine atom or the isoquinoline ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the isoquinoline ring.
Reduction: Reduced forms of the compound with the bromine atom or isoquinoline ring reduced.
Substitution: Substituted derivatives where the bromine atom is replaced by another functional group.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves bromination and cyclization processes. The mechanism of action is believed to involve interactions with specific biological targets, which could include enzymes or receptors, leading to various biological responses. Further studies are needed to elucidate these mechanisms comprehensively.
Organic Synthesis
6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride serves as a valuable building block in organic synthesis. Its spirocyclic structure allows for the construction of more complex molecules, which can be utilized in various chemical reactions such as oxidation, reduction, and substitution.
Biological Studies
This compound is used as a probe in biological research to investigate the interactions between spirocyclic compounds and biological targets. Its unique structure may provide insights into the effects of similar compounds on biological systems.
Medicinal Chemistry
There is potential for this compound in drug development due to its unique chemical properties. Research has indicated that spirocyclic compounds can exhibit interesting pharmacological activities, which may lead to the discovery of new therapeutic agents.
Material Science
In material science, 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride is explored for its ability to contribute to the synthesis of advanced materials with unique properties. This includes polymers and other materials that could have applications in various industries.
Research has demonstrated that brominated spirocyclic compounds exhibit varying degrees of biological activity. For instance, studies have shown that these compounds can interact with specific receptors, influencing cellular pathways and potentially leading to therapeutic effects.
Case Study 2: Material Development
In material science, spirocyclic compounds like 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride have been investigated for their role in developing novel polymers with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 6’-chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride
- 6’-fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride
- 6’-iodo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride
Uniqueness
6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry. Additionally, the spirocyclic structure imparts unique three-dimensional properties that can be advantageous in drug design and development.
Biological Activity
6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride is a compound with notable structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Chemical Formula : C11H13BrClN
- Molecular Weight : 274.58 g/mol
- CAS Number : 1203686-64-9
- MDL Number : MFCD16619032
Biological Activity
The biological activity of 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride has been investigated in various studies, focusing on its cytotoxicity and potential therapeutic applications.
Cytotoxicity Studies
Research has indicated that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Dihydrophenanthridine Derivative | HeLa | 16.0 |
| 6'-Bromo Compound | A549 | Not specified |
While specific data on the IC50 for the 6'-bromo compound against HeLa or A549 cells is limited, related studies suggest that spirocyclic compounds can exhibit moderate to significant cytotoxic effects, warranting further investigation into their mechanisms of action and potential as anticancer agents .
The proposed mechanisms for the biological activity of spirocyclic compounds often involve:
- Inhibition of Cell Proliferation : Many spirocyclic compounds have been shown to disrupt cell cycle progression.
- Induction of Apoptosis : Some studies suggest that these compounds may trigger programmed cell death in cancer cells through various signaling pathways.
Case Studies and Research Findings
A recent study highlighted the synthesis and biological evaluation of spiro[cyclopropane-1,4'-isoquinoline] derivatives, indicating that structural modifications could enhance their cytotoxic properties .
Key Findings:
- Synthesis : The compound was synthesized through a palladium-catalyzed reaction, demonstrating high yields and purity .
- Biological Evaluation : In vitro assays showed that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting the importance of functional groups in modulating activity .
Q & A
Basic Questions
Q. What are the established synthetic routes for 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves multi-step organic reactions, such as annulation or cyclopropanation strategies. For example, cobalt-catalyzed annulation of alkylidenecyclopropanes at room temperature has been used to access spirocyclopropane derivatives . Key steps include:
- Precursor preparation : Brominated aromatic substrates (e.g., 1-bromo-4-(cyclopropylidenemethyl)benzene) are reacted with nitrogen-containing partners (e.g., benzamide derivatives).
- Cyclization : Catalytic systems (e.g., Co-based catalysts) enable spiro-ring formation under mild conditions (room temperature).
- Hydrochloride salt formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
- Optimization : Yields (e.g., 55% for analogous compounds) depend on stoichiometry, solvent polarity, and catalyst loading .
Q. Why is the hydrochloride salt form preferred in biological studies?
- Methodology : The hydrochloride salt enhances aqueous solubility and stability, critical for in vitro assays (e.g., receptor binding studies). For example, analogous spiro-oxindole hydrochlorides exhibit improved dissolution profiles in PBS buffers compared to free bases . Solubility testing via HPLC or UV-Vis spectroscopy under physiological pH (7.4) is recommended to validate suitability for specific assays.
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR spectroscopy : H and C NMR confirm regiochemistry and spiro-junction integrity. For example, spiro carbons in similar compounds show distinct shifts at δ 35–45 ppm in C NMR .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion for CHBrN·HCl requires m/z 316.04) .
- X-ray crystallography : Resolves stereochemical ambiguities in the spirocyclic core .
Q. How can impurities be minimized during purification?
- Methodology : Column chromatography (silica gel, 100–200 mesh) with gradient elution (e.g., petroleum ether:ethyl acetate 70:30 to 50:50) effectively removes unreacted precursors. For hydrochloride salts, recrystallization from ethanol/water mixtures improves purity (>98%) .
Advanced Questions
Q. How do reaction conditions (e.g., temperature, solvent) influence stereochemical outcomes in spirocyclopropane synthesis?
- Methodology : Stereoselectivity is sensitive to solvent polarity and catalyst design. For example, polar aprotic solvents (e.g., DMF) favor transannular cyclization in spiro systems, while nonpolar solvents (e.g., toluene) may lead to competing pathways. Low-temperature reactions (0–5°C) can suppress epimerization . Kinetic vs. thermodynamic control should be assessed via time-resolved NMR monitoring.
Q. What strategies can resolve contradictions in reported synthetic yields for analogous spiro compounds?
- Methodology : Discrepancies often arise from variations in:
- Catalyst activity : Batch-to-batch differences in metal catalysts (e.g., Co vs. Pd) impact turnover rates.
- Workup protocols : Acidic quenching (e.g., HCl vs. HSO) affects salt precipitation efficiency.
Systematic DOE (Design of Experiments) studies are recommended to isolate critical variables .
Q. How can computational methods predict biological target engagement for this compound?
- Methodology :
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with GPCRs or ion channels, leveraging the bromine atom’s potential halogen-bonding capacity .
- MD simulations : Assess binding stability under physiological conditions (e.g., 150 mM NaCl, 310 K).
Experimental validation via SPR (Surface Plasmon Resonance) or radioligand displacement assays is essential to confirm predictions .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Accelerated stability studies (ICH Q1A guidelines):
- Thermal stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- pH stability : Incubate in buffers (pH 1–10) for 24h; quantify hydrolytic products.
Hydrochloride salts of spiro compounds typically degrade via ring-opening at extremes of pH (>10) .
Q. How does the spirocyclopropane core influence pharmacokinetic properties compared to non-spiro analogs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
